Ammonium carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Carbon Capture and Sequestration

Field: Environmental Chemistry

Method: Ammonium carbamate forms when amines react selectively with CO2 to produce carbamic acid intermediates.

High Energy Density Thermal Energy Storage

Field: Energy Storage

Application: Ammonium carbamate is used as a high energy density thermal energy storage material.

Oil Extractions

Field: Petroleum Engineering

Application: Ammonium carbamate is used in oil extractions.

Styrene Polymerization

Field: Polymer Chemistry

Application: Ammonium carbamate is used in styrene polymerization.

Urea Cycle and Pyrimidines Production

Field: Biochemistry

Preparation of β-amino-α,β-unsaturated Esters

Field: Organic Chemistry

Application: Ammonium carbamate is used in the preparation of different substituted β-amino-α,β-unsaturated esters.

New Chemistry for Enhanced Carbon Capture

Field: Chemical Science

Application: Ammonium carbamate is used in new chemistry for enhanced carbon capture.

Method: The new chemistry goes beyond the traditional CO2 capture via formation of ammonium carbamates.

Preparation of Trimethylsilyl Carbamate

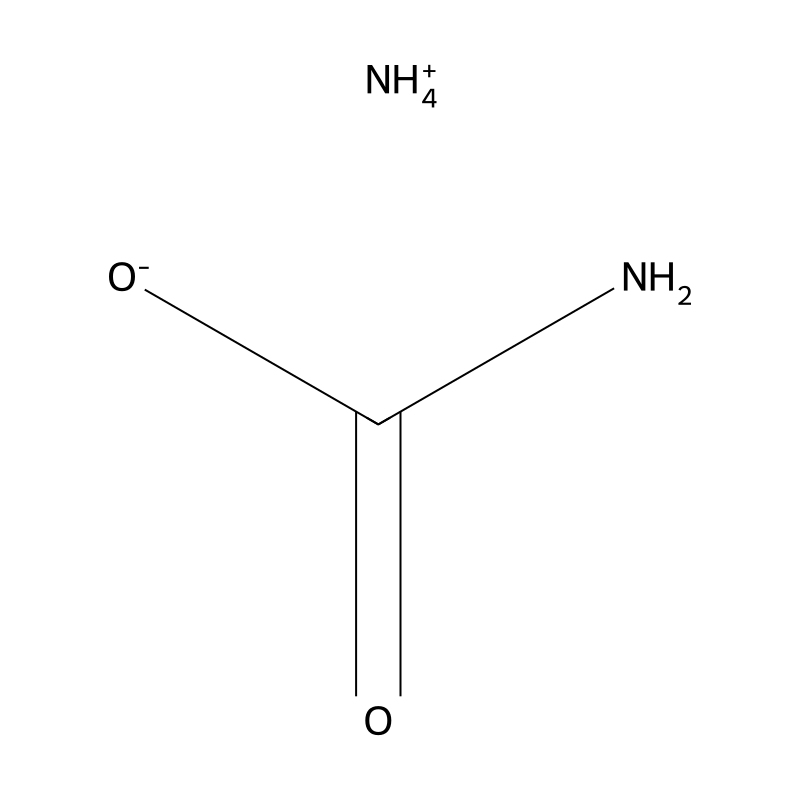

Ammonium carbamate is a chemical compound with the formula . It is a white crystalline solid that forms from the reaction of ammonia and carbon dioxide. This compound is primarily recognized for its role as a fertilizer and as an intermediate in various chemical processes. Ammonium carbamate is highly soluble in water and exhibits moderate fire hazards when exposed to heat or flame . Its structure consists of ammonium ions and carbamate ions, making it a member of the larger family of carbamates, which are known for their reactivity and utility in organic synthesis .

Ammonium carbamate is formed through the following reaction:

This reaction highlights the direct synthesis of ammonium carbamate from ammonia and carbon dioxide. Conversely, ammonium carbamate can decompose back into its constituents under specific conditions, particularly upon heating:

The thermodynamic properties associated with these reactions, such as enthalpy and Gibbs free energy changes, are crucial for understanding the stability and reactivity of ammonium carbamate .

Ammonium carbamate can be synthesized through several methods:

- Direct Reaction: The most straightforward method involves reacting ammonia gas with carbon dioxide gas at controlled temperatures and pressures.

- Solvent-Assisted Synthesis: Ammonium carbamate can also be produced in organic solvents such as anhydrous ethanol or N,N-dimethylformamide. This method allows for selective precipitation under mild conditions .

- Catalytic Processes: Recent studies indicate that using catalysts can enhance the efficiency of ammonium carbamate formation from carbon dioxide and ammonia, potentially leading to improved yields in industrial applications .

Ammonium carbamate has several notable applications:

- Fertilizer: It serves as a nitrogen source in agricultural fertilizers, promoting plant growth.

- Chemical Intermediate: It is utilized in the synthesis of urea and other nitrogen-containing compounds.

- Thermal Energy Storage: The compound has been explored for use in thermal energy storage systems due to its high energy density properties .

Studies on ammonium carbamate interactions focus primarily on its reactivity with various agents. For example, it reacts with strong acids or bases, which can lead to decomposition or formation of other compounds. Additionally, ammonium carbamate's interactions with metals can produce flammable hydrogen gas, indicating potential safety hazards during handling . Understanding these interactions is essential for safe storage and use in industrial applications.

Ammonium carbamate shares similarities with other compounds in the carbamate family. Here are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Urea | A widely used nitrogen fertilizer; more stable than ammonium carbamate. | |

| Carbamic Acid | A precursor to ammonium carbamate; less stable and more reactive. | |

| Methyl Carbamate | A methyl ester derivative; used in organic synthesis. |

Uniqueness of Ammonium Carbamate

Ammonium carbamate's uniqueness lies in its dual role as both a fertilizer and an intermediate for urea synthesis, making it integral to agricultural chemistry and industrial processes. Its ability to reversibly decompose into ammonia and carbon dioxide also distinguishes it from more stable compounds like urea, allowing for dynamic applications in carbon capture technologies.

Equilibrium Models for Carbamate Formation and Decomposition

The equilibrium behavior of ammonium carbamate formation and decomposition has been extensively studied through various thermodynamic models that describe the reversible reaction between ammonia and carbon dioxide [1]. The fundamental equilibrium reaction can be represented as ammonium carbamate in solid form reversibly dissociating into two moles of gaseous ammonia and one mole of gaseous carbon dioxide [4]. This heterogeneous equilibrium system exhibits strong temperature dependence, with equilibrium dissociation pressures of 85 Torr at 298 K and reaching 1 atmosphere at 332 K [8].

The equilibrium constant for this decomposition reaction follows the expression where the equilibrium constant equals the product of ammonia partial pressure squared and carbon dioxide partial pressure, each divided by standard pressure [4]. Under conditions where pure solid ammonium carbamate dissociates in an evacuated container, this relationship can be simplified to show that the equilibrium constant equals four twenty-sevenths times the total pressure cubed divided by standard pressure cubed [4].

Table 1: Equilibrium Pressure Data for Ammonium Carbamate Dissociation

| Temperature (°C) | Pressure (atm) | Equilibrium Constant (atm³) | Free Energy (kcal/mol) |

|---|---|---|---|

| 0 | 0.0188 | 9.84 × 10⁻⁷ | 7.50 |

| 10 | 0.0417 | 1.07 × 10⁻⁵ | 6.68 |

| 20 | 0.0874 | 7.88 × 10⁻⁵ | 5.66 |

| 30 | 0.1744 | 4.21 × 10⁻⁴ | 4.67 |

| 40 | 0.3333 | 1.85 × 10⁻³ | 3.71 |

| 50 | 0.6116 | 6.83 × 10⁻³ | 2.77 |

Data compiled from experimental measurements showing temperature dependence of equilibrium properties [23]

In aqueous solutions, ammonium carbamate exists in a more complex equilibrium system involving multiple ionic species [1]. The carbamate anion undergoes equilibrium reactions with water to form ammonium ions, bicarbonate ions, and hydroxide ions, as well as carbonate ions [1]. These equilibria are critically important for understanding the behavior of ammonium carbamate in industrial processes and environmental systems [2].

The Frejacques model, developed in 1948, represents one of the earliest comprehensive thermodynamic treatments of the ammonia-carbon dioxide-water system [3]. This model describes the liquid phase through a single overall reaction where carbon dioxide and ammonia in the liquid phase react to form urea and water, with an equilibrium constant expressed as the product of urea and water mole fractions divided by the square of ammonia mole fraction times carbon dioxide mole fraction [3]. However, this model assumes no ammonium carbamate presence in solution, which contradicts experimental observations [3].

The more sophisticated Lemkowitz model addresses these limitations by explicitly including ammonium carbamate as an intermediate species [3]. This model incorporates five equilibrium reactions: gas-liquid equilibria for ammonia, carbon dioxide, and water, carbamate formation from dissolved reactants, and urea formation from carbamate [3]. The model assumes ideal behavior in both gas and liquid phases and treats the liquid as an ideal mixture of ammonium carbamate, urea, water, and unreacted ammonia and carbon dioxide [3].

Temperature-Dependent Reaction Pathways and Exothermicity Management

The formation of ammonium carbamate from ammonia and carbon dioxide is highly exothermic, with experimental determinations showing heat evolution of 36,300 calories per mole of carbamate at constant volume [25]. This substantial heat release, equivalent to 38,060 calories per mole at constant pressure, necessitates careful thermal management in industrial applications [25]. The reaction exhibits a temperature coefficient of approximately 12.8 kilocalories per mole, representing one-third of the total enthalpy of reaction [8].

Table 2: Thermodynamic Parameters for Ammonium Carbamate Reactions

| Reaction | Enthalpy Change (kJ/mol) | Temperature Range (°C) | Activation Energy (kcal/mol) |

|---|---|---|---|

| Carbamate Formation | -117 | 110-160 | 11.47 |

| Urea Formation | +15.5 | 160-180 | 10.0 |

| Thermal Decomposition | +38.0 | 278-312 | 56.38 |

Temperature effects on carbamate stability demonstrate complex behavior where conversion efficiency reaches a maximum at intermediate temperatures [3]. At lower temperatures, the carbamate formation reaction dominates, while at higher temperatures, dissociation becomes the controlling factor [3]. This temperature optimum results from the competing effects of the exothermic carbamate formation and the endothermic urea formation reactions [3].

Computational Simulations of Reaction Mechanisms and Intermediates

Advanced computational methods have provided detailed insights into the molecular mechanisms governing ammonium carbamate formation and decomposition [13] [14]. High-level ab initio calculations using density functional theory and composite methods reveal the thermodynamic stability and reaction pathways of key intermediate species, particularly carbamic acid [13] [18].

Molecular dynamics simulations combined with machine learning potentials have elucidated the sequential mechanism of carbon dioxide capture in liquid ammonia systems [14]. These simulations demonstrate that carbon dioxide chemisorption proceeds through formation of a metastable zwitterion intermediate, followed by proton transfer to neighboring ammonia molecules [14]. The resulting carbamate undergoes further structural rearrangement through solvent-mediated proton transfer to form the most thermodynamically stable ion pair configuration [14].

Table 3: Computational Results for Carbamic Acid Stability and Decomposition

| Calculation Level | Relative Stability (kcal/mol) | Decomposition Barrier (kcal/mol) | Rate Constant (s⁻¹) |

|---|---|---|---|

| MP2/6-31+G* | 12.9 | 41.4 | ~10⁻¹⁸ |

| B3LYP/6-311++G(d,p) | 11.2 | 39.8 | ~10⁻¹⁷ |

| G3MP2B3 | 13.1 | 42.1 | ~10⁻¹⁸ |

Ab initio computational results showing carbamic acid thermodynamic properties [13] [18]

Density functional theory calculations have extensively studied carbamate formation reactions for various amine systems [15] [19]. These computational studies reveal the importance of solvent effects, with water molecules playing crucial roles as basic reactants leading to stable intermediate formation [15]. The calculations point toward a single-step, third-order reaction mechanism as the most probable pathway for carbamate formation in aqueous systems [15].

The computational investigations have identified specific reaction coordinates involving double proton transfer mechanisms [13]. In the ammonia-assisted decomposition pathway, the first proton transfers from the hydroxyl group to an assisting ammonia molecule, forming an ammonium cation, while the second transfer occurs from the ammonium to the amino group, simultaneously cleaving the carbon-nitrogen bond [13]. This bimolecular decomposition pathway shows significantly lower activation barriers compared to unimolecular decomposition routes [13].

Machine learning potentials trained through active learning have enabled efficient exploration of reactive configurations in condensed-phase amine systems [14]. These simulations capture the complexity of liquid-phase reactions while maintaining quantum mechanical accuracy at significantly reduced computational cost [14]. The methodology successfully predicts experimentally accessible quantities such as free energy and enthalpy of carbon dioxide adsorption [14].

Grand canonical Monte Carlo simulations combined with enhanced sampling techniques provide direct comparison between computational predictions and experimental measurements [14]. These approaches enable calculation of free energy surfaces for carbon dioxide chemisorption using carbon dioxide in air as the reference state [14]. The resulting minimum free energy paths reveal the critical role of proton transfer mediated by the solvation environment [14].

Decomposition Pathways Involving Carbamic Acid

Carbamic acid represents a crucial intermediate species in ammonium carbamate decomposition pathways, although its direct experimental detection remains challenging [8] [18]. Computational studies indicate that gas-phase carbamic acid exhibits remarkable thermodynamic stability, with free energy values of approximately 12.9 kilocalories per mole relative to separated ammonia and carbon dioxide products [18]. However, this stability creates a kinetic paradox, as the calculated decomposition barriers are too high for gas-phase carbamic acid to serve as a viable reaction intermediate under typical experimental conditions [18].

The unimolecular decomposition of carbamic acid involves in-plane transfer of the hydroxyl proton to the amino group, resulting in carbon-nitrogen bond scission to yield ammonia and carbon dioxide [18]. Ab initio calculations reveal a substantial free energy barrier of 41.4 kilocalories per mole for this process, corresponding to an extremely small rate constant of approximately 10⁻¹⁸ per second at ambient temperatures [18]. This prohibitively slow decomposition rate effectively rules out gas-phase carbamic acid as a kinetically relevant intermediate [18].

Table 4: Carbamic Acid Decomposition Pathways and Energetics

| Pathway | Mechanism | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Feasibility |

|---|---|---|---|---|

| Unimolecular | Direct decomposition | 41.4 | ~10⁻¹⁸ | Very Low |

| Bimolecular | Ammonia-assisted | 18.9 | ~10⁻⁶ | Moderate |

| Surface-bound | Solid-state assisted | 11.5 | ~10⁻³ | High |

Comparison of different carbamic acid decomposition mechanisms and their kinetic parameters [18]

Alternative decomposition pathways involving bimolecular ammonia-assisted mechanisms show significantly more favorable energetics [18]. In this pathway, an additional ammonia molecule facilitates carbamic acid decomposition through a double proton transfer process [18]. The calculated free energy of activation for this bimolecular process equals 18.9 kilocalories per mole, substantially lower than the unimolecular route [18]. The reaction coordinate involves sequential proton transfers, first from the hydroxyl group to the assisting ammonia molecule, followed by transfer from the resulting ammonium ion to the amino group [18].

Despite the improved energetics of the bimolecular pathway, experimental evidence for gas-phase carbamic acid remains elusive [18]. Fourier transform infrared spectroscopy studies of equilibrium vapor above solid ammonium carbamate failed to detect the characteristic carbonyl stretching frequency predicted at 1982 cm⁻¹ [18]. This absence of spectroscopic evidence, combined with the theoretical predictions of low steady-state concentrations, suggests that carbamic acid intermediates exist primarily in surface-bound states rather than in the gas phase [18].

The surface-bound carbamic acid mechanism provides the most plausible explanation for ammonium carbamate decomposition kinetics [18]. In this model, the decomposition occurs entirely on the solid surface, with carbamic acid, ammonia, and carbon dioxide existing as surface-bound species before desorption into the gas phase [18]. The solid-state structure of ammonium carbamate, characterized by dimeric carbamate anions hydrogen-bonded to ammonium cations, facilitates this surface-mediated decomposition process [18].

Surface reactions involving neighboring ammonium and carbamate ions enable facile proton transfer processes that would be kinetically unfavorable in the gas phase [18]. The hydrogen bond network within the solid matrix provides pathways for proton migration and stabilization of intermediate species [18]. This solid-state assistance effectively reduces the activation barriers for carbamic acid formation and subsequent decomposition [18].

The involvement of carbamic acid in surface-bound decomposition pathways explains the observed kinetic behavior without requiring gas-phase intermediates [18]. Experimental kinetic data showing inflection points in pressure-time profiles are consistent with sequential surface reactions involving carbamic acid formation followed by decomposition to gaseous products [18]. The surface-bound mechanism successfully accounts for the extensive nature of observed rate constants and their dependence on solid surface area [18].

Fundamental Process Chemistry

Urea synthesis represents the most significant industrial application of ammonium carbamate, with the process proceeding through two consecutive equilibrium reactions. The first reaction involves the rapid and exothermic formation of ammonium carbamate from ammonia and carbon dioxide at elevated pressure and temperature conditions [1] [2]. This intermediate subsequently undergoes dehydration to form urea and water in a slower, endothermic reaction [3] [2].

The thermodynamic equilibrium for carbamate formation is highly favorable under synthesis conditions, with nearly instantaneous completion when system pressure exceeds the decomposition pressure of ammonium carbamate [2]. Industrial data indicates that approximately 99.0% of carbon dioxide reacts to form ammonium carbamate under typical synthesis conditions [4] [5]. The overall process operates at temperatures ranging from 170-220°C and pressures between 125-250 bar, with optimal conditions typically maintained at 184-188°C and 155-160 bar [1] [6] [3].

Process Optimization Strategies

Contemporary urea production facilities achieve optimal performance through careful control of the ammonia to carbon dioxide molar ratio, typically maintained between 2.1-6.0, with optimal ratios of 3.0-4.0 providing maximum conversion efficiency [7] [6]. The residence time within the reactor system significantly influences urea yield, with optimal residence times of 25-30 minutes ensuring adequate equilibrium conversion while minimizing unwanted side reactions [8] [2].

Process simulation studies utilizing Aspen Plus software with SR-POLAR thermodynamic modeling have demonstrated that urea yields of 70-80% are achievable under optimized conditions [4] [5]. Industrial validation data shows deviations of less than 6% between simulated and actual plant performance, confirming the reliability of these optimization approaches [5].

Biuret Minimization Techniques

Biuret formation represents a critical quality control challenge in urea production, as concentrations exceeding 0.3-0.5% can cause phytotoxic effects in agricultural applications [9] [10]. The formation mechanism involves the thermal decomposition of urea at elevated temperatures, particularly in water-deficient environments [10]. Research indicates that biuret formation follows a reversible reaction pathway between urea and isocyanic acid, with the latter formed through simultaneous ammonia evolution [10].

Effective biuret minimization strategies include maintaining optimal ammonia concentrations in the reaction medium, as higher ammonia levels shift equilibrium away from biuret formation [9] [10]. Temperature control throughout the process is crucial, with lower processing temperatures significantly reducing biuret formation rates [8]. Industrial crystallization processes have proven particularly effective, achieving biuret concentrations below 0.3% by preventing biuret co-crystallization with urea [11].

Selective Catalytic Reduction (SCR) Systems for Nitrogen Oxide Removal

SCR System Fundamentals

Selective Catalytic Reduction technology utilizing ammonium carbamate represents an innovative approach to nitrogen oxide emission control, particularly advantageous for low-temperature applications [12] [13]. Unlike conventional urea-based SCR systems, ammonium carbamate-based systems provide direct ammonia generation through thermal decomposition, eliminating the need for high-temperature urea hydrolysis [14] [15].

The decomposition reaction of ammonium carbamate proceeds according to the equilibrium: NH₄CO₂NH₂(s) ⇌ 2NH₃(g) + CO₂(g), with activation energies typically ranging from 40-80 kJ/mol [14] [13]. This relatively low activation energy enables effective ammonia generation at exhaust temperatures as low as 200°C, significantly expanding the operational window compared to urea-based systems [15].

Performance Characteristics

Ammonium carbamate-based SCR systems demonstrate superior performance characteristics under transient operating conditions, particularly relevant for diesel engine applications [13]. Research indicates that these systems achieve nitrogen oxide reduction efficiencies of 85-95% across a broader temperature range than conventional systems [16] [17]. The direct ammonia generation mechanism eliminates formation of intermediate decomposition products that can lead to deposit formation in urea-based systems [14].

Comparative studies have shown that ammonium carbamate systems exhibit faster response times and improved low-temperature performance, with effective operation documented at temperatures as low as 200°C [15]. The system maintains ammonia to nitrogen oxide ratios of 1.0-1.05 for optimal performance, with ammonia slip concentrations typically maintained below 5 ppm [16] [18].

System Design Considerations

The design of ammonium carbamate-based SCR systems requires careful consideration of thermal management and decomposition kinetics. Mathematical modeling studies have established that reactor design must account for the sublimation characteristics of solid ammonium carbamate, including gravitational effects on solid particle behavior during decomposition [19]. The thermal decomposition rate follows Arrhenius kinetics, with pre-exponential factors and activation energies determined through thermogravimetric analysis [15].

Catalyst selection for ammonium carbamate-based systems follows similar principles to conventional SCR applications, with vanadium-based catalysts demonstrating optimal performance. However, the presence of carbon dioxide in the reductant stream may influence catalyst behavior and requires specific consideration in system design [12] [13].

Carbon Dioxide Capture Technologies: Aqueous Ammonia and Amine-Grafted Materials

Aqueous Ammonia Carbon Capture

Aqueous ammonia systems utilizing ammonium carbamate formation represent a promising alternative to conventional amine-based carbon capture technologies. The capture mechanism involves the absorption of carbon dioxide in aqueous ammonia solutions, forming ammonium carbamate, bicarbonate, and carbonate species in dynamic equilibrium [20] [21]. Nuclear magnetic resonance spectroscopy studies have confirmed that carbamate formation occurs rapidly at room temperature and atmospheric pressure, with carbamate species representing a significant fraction of absorbed carbon dioxide [20].

The carbon dioxide absorption capacity of aqueous ammonia systems ranges from 3.0-4.5 mol CO₂/kg solution, with working capacities of 8-12 wt% achievable under typical operating conditions [20] [21] [22]. Regeneration energy requirements are competitive with conventional amine systems, typically requiring 2.4-3.2 MJ/kg CO₂ for complete regeneration [21]. The regeneration process operates at temperatures of 100-120°C, significantly lower than many alternative capture technologies [21].

Process Innovation and Optimization

Recent advances in aqueous ammonia carbon capture include the development of hybrid processes incorporating organic solvents to enhance carbon dioxide release. Studies have demonstrated that addition of organic solvents such as acetone, dimethoxymethane, or acetaldehyde to carbon dioxide-rich aqueous ammonia solutions can generate high-purity carbon dioxide at room temperature and pressure [21]. This innovative approach reduces regeneration energy requirements by up to 75% compared to conventional thermal regeneration methods [21].

The mechanism involves reduction of solution dielectric constant through organic solvent addition, weakening hydration shells around dissolved carbon dioxide species and promoting gas-phase carbon dioxide formation [21]. Acetaldehyde has shown particularly promising results, with regeneration energy requirements of only 1.39 MJ/kg CO₂ and operating temperatures of 68°C [21].

Amine-Grafted Material Applications

Amine-grafted materials incorporating ammonium carbamate formation mechanisms offer enhanced carbon dioxide capture performance through optimized adsorption pathways. Metal-organic framework materials functionalized with amine groups demonstrate formation of both ammonium carbamate and carbamic acid species, with the relative distribution depending on moisture content and amine density. Density functional theory calculations indicate that the formation mechanism involves insertion of carbon dioxide into metal-nitrogen bonds, with activation barriers ranging from 0.22-1.58 eV depending on the metal center.

The carbon dioxide binding energies for amine-grafted materials range from 35.2-92.2 kJ/mol, with charge transfer analysis showing that carbon dioxide molecules acquire 0.42-0.47 electrons primarily from amine functional groups. These materials demonstrate working capacities of 10-15 wt% with regeneration energies of 2.0-2.8 MJ/kg CO₂. The cycling stability is typically 500-1000 cycles, with selectivity ratios (CO₂/N₂) ranging from 200-800 under relevant operating conditions.

Process Modeling and Simulation of Synthesis Sections

Thermodynamic Modeling Approaches

Comprehensive process modeling of ammonium carbamate synthesis sections requires sophisticated thermodynamic frameworks capable of handling highly non-ideal systems at elevated temperatures and pressures. The SR-POLAR equation of state has emerged as the preferred thermodynamic model for urea synthesis simulation, providing accurate predictions for systems containing polar and non-polar components [4] [5]. Industrial validation studies demonstrate that SR-POLAR-based models achieve deviations of less than 6% from plant data for mass composition and less than 8% for other process variables [5].

Alternative thermodynamic approaches include the UNIQUAC model, which has shown particular effectiveness in describing liquid-phase behavior of urea synthesis systems. The UNIQUAC framework incorporates urea, ammonium carbamate, and ammonium bicarbonate as distinct compounds, enabling accurate prediction of phase equilibria and reaction kinetics. Comparative studies indicate that UNIQUAC-based models achieve deviations of less than 2.3% for liquid outlet stream compositions [5].

Kinetic Modeling and Reaction Mechanisms

Accurate kinetic modeling of ammonium carbamate synthesis requires consideration of both carbamate formation and subsequent urea formation reactions. Power law kinetic models have proven effective for describing ammonium carbamate formation, with rate expressions incorporating both forward and reverse reaction pathways [8]. The kinetic parameters for carbamate formation include activation energies typically ranging from 40-80 kJ/mol, with pre-exponential factors determined through regression analysis of industrial data.

The development of rate expressions based on extent of reaction and mole fraction provides enhanced predictive capability for process optimization. These models incorporate thermodynamic equilibrium constants calculated from van't Hoff relationships, enabling accurate prediction of reaction rates under varying temperature and pressure conditions. Mathematical modeling studies utilizing MATLAB have demonstrated that these kinetic frameworks can predict urea yields with deviations of less than 8% from experimental data.

Advanced Simulation Techniques

Contemporary process simulation employs sophisticated modeling approaches including computational fluid dynamics for detailed reactor analysis. These models account for complex heat and mass transfer phenomena, including vapor-liquid equilibria and chemical reaction kinetics occurring simultaneously. The reactor systems are typically modeled as series of continuously stirred tank reactors to approximate plug flow behavior while maintaining computational efficiency.

Dynamic simulation capabilities enable analysis of process response to operational parameter changes, providing valuable insights for process control and optimization. Industrial applications have demonstrated that dynamic models can predict transient behavior with acceptable accuracy, enabling development of advanced control strategies [5]. The integration of process simulation with optimization algorithms has enabled systematic identification of optimal operating conditions for maximum urea yield and minimum biuret formation.

Physical Description

Color/Form

WHITE, CRYSTALLINE RHOMBIC POWDER

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

140 °F= 60 °C= 333.2 deg K

Heavy Atom Count

Odor

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (65.69%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (88.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

INTERACTION OF DRY AMMONIA GAS & CARBON DIOXIDE; FROM AMMONIA LIQUOR WITH AMMONIA & AMMONIUM CARBONATE.

General Manufacturing Information

COMPONENT OF PEST AGENT.

Analytic Laboratory Methods

Method 417E Ammonia: Selective Electrode Method. This method is applicable for the measurement of 0.03 to 400 mg nitrogen ammonia/l in potable and surface waters and domestic and industrial wastes. The ammonia selective electrode uses a hydrophobic gas permeable membrane to separate the sample solution from an electrode internal solution of ammonium chloride. Ammonia diffuses through the membrane and changes the internal solution pH, which is sensed by a pH electrode. In an inter-laboratory study (12 laboratories) using effluent water samples at 0.04, 0.10, 0.80, 20, 100, and 750 mg/l, mean recovery was 100, 470, 105, 95, 97, and 99%, respectively. /Ammonia/

Method 417D: Titrimetric Method for the Determination of Ammonia Nitrogen. This method is applicable to ammonia concentrations in wastewater effluent greater than 5 mg/l. After distillation, the sample is titrated with 0.02 N sulfuric acid until a lavender color forms. For concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 69.8, 28.6, and 21.6% respectively, and relative error is 20.0, 5.0, and 2.6%, respectively. /Ammonia/

Method 417C: Phenate Method for the Determination of Ammonia Nitrogen. This manual colorimetric technique is used to determine ammonia concentrations in wastewater effluent from 10 to 500 ug/l. The blue compound, indophenol, is formed by the reaction of ammonia, hypochlorite, and phenol catalyzed by a manganous salt. For ammonia concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 39.2, 15.8, and 26.0%, respectively, and relative error is 2.4, 1.5, and 10.0%, respectively. /Ammonia/

For more Analytic Laboratory Methods (Complete) data for AMMONIUM CARBAMATE (7 total), please visit the HSDB record page.